4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an ethenylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-fluoroaniline with 4-ethenylbenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The resulting compound is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds.
Scientific Research Applications
4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethenylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- 4-(4-ethenylphenyl)-N-(4-bromophenyl)-1,3-thiazol-2-amine
- 4-(4-ethenylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H14ClFN2S |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C17H13FN2S.ClH/c1-2-12-3-5-13(6-4-12)16-11-21-17(20-16)19-15-9-7-14(18)8-10-15;/h2-11H,1H2,(H,19,20);1H |
InChI Key |
XHRMYNWUBSGBEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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